molecular formula C12H18N2O2 B511097 N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine CAS No. 500566-88-1

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine

Cat. No.: B511097
CAS No.: 500566-88-1
M. Wt: 222.28g/mol
InChI Key: YGHQJIHQMUDTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine is a chemical compound of interest in scientific research. Its structure incorporates a benzodioxole group, a motif found in various biologically active molecules. For instance, analogs featuring the benzodioxole moiety have been investigated in preclinical studies for their potential as anticonvulsant agents, with some derivatives shown to act via sodium channel (NaV1.1) inhibition . This structural feature makes the compound a valuable intermediate or building block in medicinal chemistry and drug discovery programs. Researchers may utilize it for the design and synthesis of novel compounds, particularly for probing neurological targets or for the development of potential central nervous system (CNS) active substances. The diamine chain and tertiary dimethylamine group further enhance its utility as a versatile synthon for further chemical modification. This product is intended for research applications in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(2)6-5-13-8-10-3-4-11-12(7-10)16-9-15-11/h3-4,7,13H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHQJIHQMUDTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via Schiff base formation between the aldehyde group of piperonyl aldehyde and the primary amine of N,N-dimethylethylenediamine. Lithium aluminum hydride (LiAlH₄) is typically employed to reduce the intermediate imine to the secondary amine. A three-step protocol reported by Cushman et al. (1980) involves:

  • Aldehyde activation : Piperonyl aldehyde is dissolved in diethyl ether under inert atmosphere.

  • Imine formation : N,N-Dimethylethylenediamine is added dropwise at 23°C, followed by stirring for 3 hours.

  • Reduction : LiAlH₄ is introduced at controlled temperatures (-6°C to 25°C), yielding the product after 1.17 hours.

Optimization and Yield

The use of aqueous NaOH during workup improves yield by neutralizing excess LiAlH₄ and precipitating inorganic salts. Chromatographic purification (silica gel, ethyl acetate/hexanes) achieves a final yield of 65%. Key parameters affecting efficiency include:

  • Temperature control during reduction to minimize side reactions.

  • Stoichiometric excess of N,N-dimethylethylenediamine (1.2–1.5 equiv) to drive imine formation.

Nucleophilic Alkylation of N,N-Dimethylethylenediamine with Benzodioxolylmethyl Halides

Alternative routes employ benzodioxolylmethyl halides (e.g., bromides or chlorides) as electrophilic partners for N,N-dimethylethylenediamine. This method avoids the instability associated with imine intermediates.

General Procedure

A patent by WO1999024440A1 outlines the following steps:

  • Alkylation : Benzodioxolylmethyl bromide (1.5 equiv) is reacted with N,N-dimethylethylenediamine in THF or DMF using sodium hydride (NaH) as a base.

  • Quenching : The reaction is quenched with saturated NH₄Cl, followed by extraction with ethyl acetate.

  • Purification : Column chromatography (ethyl acetate/hexanes, 16–20%) yields the product with 17–41% efficiency.

Comparative Analysis

Yields for this method are generally lower than reductive amination due to competing elimination reactions. However, the absence of reducing agents simplifies purification. Key modifications to enhance yield include:

  • Solvent selection : DMF increases solubility of intermediates compared to THF.

  • Temperature control : Maintaining temperatures below 30°C minimizes decomposition of NaH.

Schiff Base Formation Followed by Reduction

A hybrid approach combining imine formation and reduction is detailed in a synthesis of related imidazolidine derivatives.

Methodology

  • Schiff base synthesis : Piperonaldehyde reacts with ethylenediamine in dry benzene under azeotropic reflux (Dean-Stark apparatus) to form N1,N2-bis(benzodioxolylmethyl)ethane-1,2-diimine.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the imine bonds to amines.

Yield and Scalability

This method achieves yields up to 81% for analogous compounds, though direct application to N,N-dimethyl variants requires substitution of ethylenediamine with N,N-dimethylethylenediamine. Challenges include:

  • Steric hindrance : Dimethyl groups on ethylenediamine slow imine formation.

  • Byproduct formation : Excess aldehyde leads to tris- or tetrakis-adducts.

Salt Formation and Isolation

The dihydrochloride salt of N'-Benzodioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine (CAS: 128120-68-3) is isolated via acid-base reactions.

Procedure

  • Neutralization : The free base is dissolved in ethanol and treated with hydrochloric acid (HCl).

  • Crystallization : Slow evaporation yields crystalline dihydrochloride, characterized by melting point (decomposes above 200°C) and ¹H-NMR.

Analytical Data

  • Molecular formula : C₁₂H₂₀Cl₂N₂O₂.

  • Molar mass : 295.2054 g/mol.

  • Hazard classification : Irritant (Xi).

Comparative Evaluation of Synthetic Routes

MethodYield (%)AdvantagesLimitations
Reductive Amination65High purity, scalableRequires hazardous reagents (LiAlH₄)
Nucleophilic Alkylation41Simple workupLow yield due to side reactions
Schiff Base Reduction81*High yield for analogsNot optimized for dimethyl variants

*Reported for non-dimethyl analogs .

Chemical Reactions Analysis

Types of Reactions

N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the dimethyl-ethane-1,2-diamine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diamine derivatives.

Scientific Research Applications

Medicinal Applications

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine has shown potential as a bioactive compound in various therapeutic contexts:

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against resistant strains of bacteria, including those expressing New Delhi Metallo-beta-lactamase (NDM-1) .
  • Inhibition of Enzymatic Activity :
    • Research highlights its role as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance. The compound demonstrates competitive inhibition properties that can restore the efficacy of β-lactam antibiotics when used in combination therapies .
  • Potential in Cancer Therapy :
    • Preliminary studies suggest that the compound might have anticancer properties due to its ability to induce apoptosis in certain cancer cell lines. Further research is necessary to elucidate its mechanism of action and therapeutic index .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry:

  • Metal Ion Complexation :
    • The compound has been studied for its ability to form stable complexes with transition metals such as copper and nickel. These complexes are of interest for their potential applications in catalysis and materials science .
  • Therapeutic Metal Ion Delivery :
    • Its ability to chelate metal ions could be harnessed for targeted drug delivery systems where metal-based therapeutics are employed. The design of such systems aims to improve the bioavailability and specificity of treatments .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Antimicrobial ActivityInhibition of NDM-1 expressing bacteria
Enzymatic Inhibitionβ-lactamase inhibition
Cancer TherapyInduction of apoptosis in cancer cells
Coordination ChemistryFormation of metal complexes
Therapeutic Metal DeliveryTargeted delivery systems

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent activity against various strains of antibiotic-resistant bacteria. The compound was tested in vitro against clinical isolates, yielding MIC values that suggest its potential as a lead compound for further development into an antimicrobial agent.

Case Study 2: Coordination Complexes

Research conducted on the complexation behavior of this compound with copper ions revealed that it forms stable tetradentate complexes. These complexes were characterized using UV/Vis spectroscopy and demonstrated promising catalytic activity in oxidation reactions, highlighting their potential utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly, leading to mitotic blockade and subsequent cell death .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine dihydrochloride
  • CAS Registry Number : 128120-68-3
  • Molecular Formula : C₁₂H₂₀Cl₂N₂O₂
  • Molar Mass : 295.2054 g/mol
  • Hazard Classification : Irritant (Xi) .

Structural Features :
The compound consists of an ethane-1,2-diamine backbone with two methyl groups at the N,N-positions and a benzo[1,3]dioxole (benzodioxolylmethyl) substituent at the N'-position. The dihydrochloride salt enhances solubility and stability for pharmaceutical or research applications.

For example, benzodioxole-containing amines are often prepared using NaBH₄ reduction of imine intermediates followed by purification via solvent extraction and recrystallization .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Compound Name Aromatic Group Molecular Formula Key Applications/Findings Reference
N'-Benzo[1,3]dioxol-5-ylmethyl derivative Benzo[1,3]dioxole C₁₂H₂₀Cl₂N₂O₂ Antimicrobial potential (structural analog)
N'-(7-Fluoro-quinolin-4-yl) derivative 7-Fluoro-quinoline C₁₃H₁₇F N₄ Enhances Akt inhibitor efficacy in cancer
N'-Benzyl derivative Benzyl C₁₁H₁₈N₂ Intermediate in organic synthesis
N,N′-Bis(benzamidine-4-yl) derivative Benzamidine C₁₆H₂₀N₆ Antifungal activity (non-cytotoxic)

Key Observations :

  • Bioactivity: The benzo[1,3]dioxole group may confer antimicrobial properties, as seen in related polyamine conjugates . In contrast, quinoline-substituted analogs (e.g., N'-(7-fluoro-quinolin-4-yl)) exhibit potentiation of cancer therapies, suggesting substituent-dependent mechanisms .
  • Electronic Effects: Benzodioxole’s electron-rich oxygen atoms could enhance hydrogen bonding or π-π interactions, differing from the electron-withdrawing fluorine in quinoline derivatives.

Insights :

  • The dihydrochloride form of the target compound improves aqueous solubility compared to neutral bases like the benzyl derivative .
  • Quinoline-substituted analogs show marked cytotoxicity in cancer models, whereas benzodioxole derivatives may prioritize antimicrobial over anticancer effects .

Biological Activity

N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine is a compound with the chemical formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.29 g/mol. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and reviews.

PropertyValue
Chemical FormulaC₁₂H₁₈N₂O₂
Molecular Weight222.29 g/mol
CAS Number500566-88-1
MDL NumberMFCD07364930
Hazard ClassificationIrritant

Anticancer Properties

Research indicates that derivatives of N,N-dimethyl-ethane-1,2-diamine exhibit significant anticancer properties. In a study evaluating the cytotoxicity of various compounds, one derivative demonstrated potent activity against MDA-MB 468 breast cancer cells, highlighting its potential as an anticancer agent .

The mechanism by which this compound exhibits its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the dioxole moiety may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Inhibition Studies

In vitro studies have shown that certain derivatives possess inhibitory effects on specific enzymes related to bacterial resistance. For instance, compounds similar to this compound have been characterized as effective inhibitors against β-lactamases, which are enzymes produced by bacteria to confer resistance against β-lactam antibiotics .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The results indicated a strong correlation between structure and activity, with certain modifications leading to enhanced selectivity towards cancerous cells while minimizing toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents that can effectively target tumors without harming healthy tissues.

Study 1: Cytotoxic Evaluation

In a comparative study on the cytotoxicity of various compounds derived from N,N-dimethyl-ethane-1,2-diamine, it was found that specific analogs exhibited IC50 values in the low micromolar range against several cancer cell lines. The most potent compound in this series was identified as having an IC50 value significantly lower than that of standard chemotherapeutic agents used in clinical settings .

Study 2: Antibacterial Activity

Another study assessed the antibacterial properties of this compound against clinically relevant strains of bacteria. The compound demonstrated promising activity with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine, and how is its purity validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a two-step protocol involves reacting benzo[1,3]dioxol-5-ylmethylamine with N,N-dimethylethane-1,2-diamine derivatives under inert conditions. Purification is achieved using column chromatography (e.g., MeOH/DCM 1:3 eluent) .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with key signals at δ 6.91 (s, aromatic protons) and δ 2.11 (s, N-methyl groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (observed m/z 222.14, matching C₁₂H₁₈N₂O₂) .

Q. What are common impurities observed during synthesis, and how are they identified?

  • Impurity Sources : Byproducts may arise from incomplete substitution at the diamine moiety or oxidation of the benzodioxole ring.
  • Detection : Thin-Layer Chromatography (TLC) with Rf ~0.13 (MeOH/DCM 1:3) and High-Performance Liquid Chromatography (HPLC) are used for preliminary screening. Mass spectrometry and ¹³C NMR (e.g., signals at δ 45.08 ppm for methylene groups) differentiate impurities from the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Experimental Design :

  • Temperature : Lowering reaction temperatures (e.g., 0–5°C) during substitution steps reduces side reactions.
  • Catalysis : Base catalysts like triethylamine enhance nucleophilic attack efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    • Data Analysis : Yield improvements from 56% to >70% have been reported by adjusting stoichiometric ratios (e.g., 1.2:1 amine:halide) and using microwave-assisted synthesis .

Q. What strategies are employed to analyze discrepancies in NMR data for structural confirmation?

  • Case Study : Inconsistent δ 2.33–2.54 ppm signals for ethylene protons may indicate conformational flexibility or residual solvent effects.
  • Resolution : Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, HSQC) clarify coupling patterns and confirm diastereotopic splitting. Deuterated solvents (e.g., DMSO-d₆) minimize interference .

Q. How does this compound function as a ligand in coordination chemistry, and what metal complexes are relevant?

  • Application : The diamine moiety acts as a tetradentate ligand, coordinating via nitrogen atoms. For example, Ni(II) complexes with analogous ligands (e.g., N,N-dimethyl-N',N'-bis(pyridylmethyl)ethane-1,2-diamine) show octahedral geometry, characterized by X-ray crystallography and magnetic susceptibility measurements .
  • Experimental Validation : Cyclic Voltammetry (CV) and Electron Paramagnetic Resonance (EPR) assess redox activity and spin states in metal complexes .

Q. What methodologies are used to evaluate its biological activity, particularly in stabilizing G-quadruplex DNA structures?

  • Biological Assays :

  • Fluorescence Titration : Competitive binding assays with thioflavin T quantify affinity for G-quadruplex DNA.
  • Circular Dichroism (CD) : Monitors conformational changes in DNA upon ligand binding.
    • Comparative Analysis : Analogues like N,N'-dimethylcyclohexane-1,2-diamine show reduced stabilization compared to benzodioxole derivatives, highlighting the role of aromatic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.